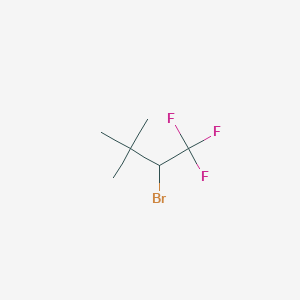

2-Bromo-1,1,1-trifluoro-3,3-dimethylbutane

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1,1,1-trifluoro-3,3-dimethylbutane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10BrF3/c1-5(2,3)4(7)6(8,9)10/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFQMZUHHENREPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10BrF3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 1,1,1 Trifluoro 3,3 Dimethylbutane and Analogous Fluorinated Halogenoalkanes

The synthesis of 2-bromo-1,1,1-trifluoro-3,3-dimethylbutane is not extensively documented in publicly available scientific literature. However, a plausible synthetic route can be proposed based on established principles of organic chemistry, particularly free-radical halogenation. This section will outline a theoretical synthesis for the target compound and then discuss established methodologies for analogous fluorinated halogenoalkanes.

A viable approach to synthesize 2-bromo-1,1,1-trifluoro-3,3-dimethylbutane is the free-radical bromination of 1,1,1-trifluoro-3,3-dimethylbutane. This type of reaction is typically initiated by ultraviolet (UV) light or a chemical radical initiator. The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. libretexts.org In the propagation phase, a bromine radical abstracts a hydrogen atom from the alkane, forming a carbon-centered radical. This radical then reacts with a molecule of bromine to yield the brominated product and a new bromine radical, which continues the chain.

The regioselectivity of free-radical bromination is a critical consideration. Bromination is known to be more selective than chlorination, favoring the substitution of hydrogen atoms on more substituted carbons. pearson.com The order of reactivity for hydrogen abstraction is generally tertiary > secondary > primary. In the case of 1,1,1-trifluoro-3,3-dimethylbutane, the hydrogen atom at the C2 position is a tertiary hydrogen, making it the most likely site for substitution. However, the strong electron-withdrawing effect of the adjacent trifluoromethyl group could potentially influence the stability of the resulting radical and thus the regioselectivity of the reaction.

A variety of synthetic methods are employed for the preparation of analogous fluorinated halogenoalkanes. These methods often involve the reaction of alcohols with halogenating agents, the addition of hydrogen halides to alkenes, or halogen exchange reactions. For instance, tertiary chloroalkanes can be synthesized by reacting the corresponding alcohol with concentrated hydrochloric acid at room temperature. chemguide.co.uk The synthesis of bromoalkanes from alcohols is often achieved by treating the alcohol with a mixture of sodium or potassium bromide and concentrated sulfuric acid, which generates hydrogen bromide in situ. chemguide.co.uk

The synthesis of fluorinated alkenes, which can serve as precursors to saturated haloalkanes, has also been described. For example, 2-bromo-3,3,3-trifluoropropene can be prepared from the dehydrobromination of 2,3-dibromo-1,1,1-trifluoropropane using an alkali solution and a phase-transfer catalyst. google.com Another approach involves the reaction of 3,3,3-trifluoropropyne (B1345459) with hydrogen bromide in the presence of a Lewis acid catalyst to produce a mixture of brominated trifluoropropenes.

The following table provides an overview of synthetic methodologies for some analogous fluorinated halogenoalkanes:

| Product | Starting Material(s) | Reagent(s) and Conditions | Reaction Type |

| 1-Bromobutane | Butan-1-ol | KBr, concentrated H₂SO₄, reflux | Nucleophilic Substitution (SN2) youtube.com |

| 2-Chloro-2-methylpropane | 2-Methylpropan-2-ol | Concentrated HCl, room temperature | Nucleophilic Substitution (SN1) youtube.com |

| 2-Bromo-3,3,3-trifluoropropene | 2,3-Dibromo-1,1,1-trifluoropropane | NaOH solution, phase-transfer catalyst, heat | Elimination google.com |

| 3-Bromo-1,1,1-trifluoropropane | 3,3,3-Trifluoropropene | HBr, activated carbon catalyst, elevated temperature | Electrophilic Addition google.com |

Isolation and Purification Techniques for Halogenated Tertiary Alkanes

The isolation and purification of halogenated tertiary alkanes, such as 2-bromo-1,1,1-trifluoro-3,3-dimethylbutane, from a reaction mixture are crucial steps to obtain a product of high purity. The choice of purification techniques depends on the physical properties of the desired compound and the nature of the impurities present. Common impurities may include unreacted starting materials, excess reagents, acidic byproducts, and solvents.

A typical purification sequence for a tertiary haloalkane prepared from an alcohol involves several steps. chemguide.co.ukyoutube.com Initially, the crude product is transferred to a separating funnel. An aqueous wash is often the first step. Shaking the impure product with water can help remove water-soluble impurities like hydrogen bromide. chemguide.co.uk To neutralize any remaining acidic impurities, the organic layer is then washed with a dilute basic solution, such as sodium hydrogen carbonate solution. chemguide.co.uk This step is often accompanied by the evolution of carbon dioxide gas if significant amounts of acid are present.

Following the aqueous washes, the organic layer is separated and dried to remove any dissolved water. Anhydrous drying agents, such as anhydrous sodium sulfate (B86663) or magnesium sulfate, are commonly used for this purpose. youtube.com The drying agent is added to the organic liquid and allowed to stand for a period, after which it is removed by filtration.

The final step in the purification of many halogenated alkanes is distillation. youtube.com Fractional distillation is particularly effective for separating compounds with different boiling points. The purified product is collected over its specific boiling point range. For compounds that are solids at room temperature, recrystallization would be the preferred final purification step.

The table below summarizes the common isolation and purification techniques for halogenated tertiary alkanes:

| Technique | Purpose | Description |

| Washing with Water | Removal of water-soluble impurities | The crude product is mixed with water in a separating funnel to dissolve and remove polar impurities such as excess acid. chemguide.co.uk |

| Washing with Basic Solution | Neutralization of acidic byproducts | A dilute solution of a base, such as sodium hydrogen carbonate, is used to react with and remove any remaining acidic impurities. chemguide.co.uk |

| Drying | Removal of dissolved water | An anhydrous salt, such as sodium sulfate or magnesium sulfate, is added to the organic product to absorb any residual water. youtube.com |

| Distillation | Separation based on boiling point | The dried crude product is heated, and the fraction that vaporizes and condenses within the boiling point range of the desired compound is collected. youtube.comepo.org |

Chemical Reactivity and Transformation Pathways of 2 Bromo 1,1,1 Trifluoro 3,3 Dimethylbutane

Nucleophilic Substitution Reactions (SN1 and SN2 Mechanisms)

Nucleophilic substitution reactions for 2-Bromo-1,1,1-trifluoro-3,3-dimethylbutane are significantly hindered through both SN1 and SN2 pathways. The structure of the molecule incorporates features that are individually known to impede these reactions, making the compound exceptionally unreactive under standard substitution conditions.

Investigations into Carbocation Rearrangements in Highly Branched Systems

The unimolecular (SN1) pathway proceeds via the formation of a carbocation intermediate. For 2-Bromo-1,1,1-trifluoro-3,3-dimethylbutane, the departure of the bromide leaving group would result in the formation of a secondary carbocation, (CH₃)₃C-C⁺H-CF₃. The stability of this intermediate is the single most important factor determining the SN1 reaction rate. quora.comucalgary.ca However, this carbocation is subject to two major destabilizing influences:

Electronic Destabilization : The carbocation is adjacent to a trifluoromethyl (CF₃) group. The CF₃ group is powerfully electron-withdrawing due to the high electronegativity of fluorine atoms, which intensely destabilizes an adjacent positive charge. youtube.com This effect significantly increases the activation energy for carbocation formation, making the SN1 pathway extremely slow. youtube.comlibretexts.org

Steric Strain : Although carbocations prefer a planar geometry, the bulky t-butyl group may introduce steric strain that affects its formation and stability.

Carbocation rearrangements are common when an unstable carbocation can rearrange to a more stable one, often through a 1,2-hydride or 1,2-alkyl shift. In this case, a 1,2-methyl shift from the adjacent t-butyl group could transform the secondary carbocation into a more stable tertiary carbocation.

However, even the rearranged tertiary carbocation ⁺C(CH₃)₂-CH(CH₃)-CF₃ would still be significantly destabilized by the nearby CF₃ group. While neopentyl systems are known to undergo rearrangement to avoid the formation of highly unstable primary carbocations, the profound electronic destabilization by the CF₃ group in the present molecule makes the initial ionization step—the gateway to any rearrangement—highly unfavorable. stackexchange.comquora.com

Influence of Fluorine Substituents on Reaction Kinetics and Selectivity

The fluorine substituents, consolidated in the trifluoromethyl group, exert a dominant influence on the kinetics of both SN1 and SN2 reactions.

SN1 Kinetics : As discussed, the electron-withdrawing nature of the CF₃ group severely destabilizes the carbocation intermediate, drastically reducing the rate of SN1 reactions. quora.comyoutube.com The rate-determining step is the formation of the carbocation, and any factor that destabilizes it will slow the reaction. ucalgary.ca

SN2 Kinetics : The bimolecular (SN2) pathway requires a nucleophile to attack the carbon atom from the side opposite to the leaving group (backside attack). In 2-Bromo-1,1,1-trifluoro-3,3-dimethylbutane, the large t-butyl group shields the backside of the electrophilic carbon, creating immense steric hindrance. This "neopentyl effect" is known to dramatically slow down SN2 reactions, with rates that can be up to 100,000 times slower than those for less hindered primary alkyl bromides. acs.org The electronic effect of the CF₃ group can also disfavor the SN2 transition state.

Consequently, the compound is expected to be highly resistant to nucleophilic substitution under both SN1 and SN2 conditions.

| Compound | SN1 Rate | SN2 Rate | Primary Reason |

|---|---|---|---|

| 2-Bromopropane | Moderate | Moderate | Standard secondary halide |

| 2-Bromo-3,3-dimethylbutane | Slow | Very Slow | Steric hindrance (t-butyl group) |

| 2-Bromo-1,1,1-trifluoroethane | Very Slow | Slow | Electronic destabilization (CF₃ group) |

| 2-Bromo-1,1,1-trifluoro-3,3-dimethylbutane | Extremely Slow | Extremely Slow | Combined steric hindrance and electronic destabilization |

Elimination Reactions (E1 and E2 Mechanisms)

A critical structural feature of 2-Bromo-1,1,1-trifluoro-3,3-dimethylbutane is the absence of hydrogen atoms on the carbon atoms adjacent (in the beta position) to the carbon bearing the bromine atom. The alpha-carbon (C2) is bonded to the CF₃ group (C1) and the C(CH₃)₃ group (C3). Neither C1 nor C3 has a hydrogen atom directly attached. Therefore, this molecule cannot undergo a standard beta-hydride elimination reaction via either E1 or E2 mechanisms, as there are no beta-hydrogens to be abstracted.

To illustrate the principles of elimination reactions in a similar chemical environment, the reactivity of a structural isomer, 3-bromo-4,4,4-trifluoro-2-methylbutane ((CH₃)₂CH-CH(Br)-CF₃), can be considered. This molecule possesses two distinct sets of beta-hydrogens, allowing for the formation of different olefinic products.

Formation of Olefinic Products and Stereochemical Outcomes

For the hypothetical reaction of (CH₃)₂CH-CH(Br)-CF₃, elimination can proceed via E1 or E2 mechanisms depending on the reaction conditions. libretexts.orglibretexts.org

E2 Mechanism : This concerted, one-step process is favored by strong, non-polarizable bases and requires a specific anti-periplanar geometry between a beta-hydrogen and the leaving group.

E1 Mechanism : This two-step process involves the formation of a carbocation intermediate, followed by deprotonation by a weak base. It is favored in polar, protic solvents. libretexts.orgmasterorganicchemistry.com

Elimination from this hypothetical substrate could yield two constitutional isomers: 4,4,4-trifluoro-2-methyl-2-butene (the more substituted alkene) and 4,4,4-trifluoro-2-methyl-1-butene (B14267470) (the less substituted alkene).

Regioselectivity and Saytzeff/Hofmann Product Distributions

The regioselectivity of the elimination is dictated by which beta-hydrogen is removed, leading to either the Saytzeff or Hofmann product.

Saytzeff's Rule : Predicts that the major product will be the more substituted, and therefore more thermodynamically stable, alkene. geeksforgeeks.org This is typically favored when using small, strong bases like sodium ethoxide. msu.edu For the analog (CH₃)₂CH-CH(Br)-CF₃, removal of the hydrogen from the tertiary carbon would yield the tetrasubstituted alkene, the Saytzeff product.

Hofmann's Rule : Predicts that the major product will be the less substituted alkene. This outcome is favored when using sterically bulky bases (e.g., potassium tert-butoxide) or when the substrate has a poor leaving group. geeksforgeeks.orgmasterorganicchemistry.com The bulky base preferentially abstracts the more sterically accessible proton from the methyl group, leading to the Hofmann product. organic-chemistry.orgyoutube.com

| Base | Predicted Major Product | Governing Rule |

|---|---|---|

| Sodium Ethoxide (CH₃CH₂ONa) | 4,4,4-trifluoro-2-methyl-2-butene | Saytzeff |

| Potassium tert-butoxide ((CH₃)₃COK) | 4,4,4-trifluoro-2-methyl-1-butene | Hofmann |

Organometallic Transformations and Cross-Coupling Methodologies

The application of 2-Bromo-1,1,1-trifluoro-3,3-dimethylbutane in organometallic chemistry is challenging but potentially useful for introducing the (CH₃)₃C-CH-CF₃ fragment into other molecules.

The formation of traditional organometallic reagents like Grignard or organolithium reagents is expected to be difficult. The creation of a carbanion on a carbon adjacent to the strongly electron-withdrawing CF₃ group would result in a highly unstable intermediate, hindering the reaction with magnesium or lithium metals. libretexts.orgyoutube.com

However, the C-Br bond can serve as a handle for transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki, Negishi, or Mizoroki-Heck reactions, have become powerful tools for forming C-C and C-heteroatom bonds. mdpi.comumontreal.ca The cross-coupling of secondary alkyl bromides is an area of active research. nih.govwalisongo.ac.id Catalytic systems employing specialized ligands, often bulky trialkylphosphines, have been developed to facilitate the oxidative addition of the palladium catalyst to the C-Br bond and promote the desired coupling while suppressing side reactions like beta-hydride elimination. nih.gov Given that the target molecule cannot undergo beta-hydride elimination, it may be a suitable candidate for such cross-coupling methodologies, allowing for its reaction with various partners like boronic acids, organozincs, or alkenes. mdpi.comacs.org

Radical Reactions and Halogen Atom Transfer Processes

Free-radical halogenation of alkanes is a well-known process, and its selectivity is highly dependent on the stability of the radical intermediate formed. In the case of neopentane, which has a similar carbon skeleton to 2-bromo-1,1,1-trifluoro-3,3-dimethylbutane, radical chlorination leads to a single monochlorinated product due to the equivalence of all the methyl groups. echemi.comembibe.comchegg.comchegg.com Bromination is generally more selective than chlorination, preferentially abstracting a hydrogen atom that leads to the most stable radical intermediate. libretexts.org

For 2-bromo-1,1,1-trifluoro-3,3-dimethylbutane, the carbon-hydrogen bonds are located on the tert-butyl group. Radical abstraction of a hydrogen atom from one of the methyl groups would lead to a primary radical. The stability of this radical is influenced by the adjacent trifluoromethyl and bromo-substituted carbon. The electron-withdrawing nature of the trifluoromethyl group can destabilize a neighboring radical.

Halogen atom transfer (HAT) is a fundamental step in many radical reactions. It involves the transfer of a halogen atom from a donor molecule to a radical species. The rate of this process is influenced by the strength of the carbon-halogen bond and the stability of the radical formed. While specific rate constants for halogen atom transfer from 2-bromo-1,1,1-trifluoro-3,3-dimethylbutane are not available, studies on other α-halo carbonyl compounds and alkyl halides provide a framework for understanding this reactivity. acs.org

Table 1: Inferred Radical Reactivity of 2-Bromo-1,1,1-trifluoro-3,3-dimethylbutane

| Reaction Type | Initiator | Probable Intermediate | Expected Product(s) | Notes |

| Radical Bromination | Light/Heat | Primary alkyl radical | Further brominated products | The presence of the trifluoromethyl group may influence the regioselectivity. |

| Halogen Atom Transfer | Radical Initiator | 1,1,1-trifluoro-3,3-dimethylbutan-2-yl radical | Products derived from the trapping of the alkyl radical | The bulky neopentyl-like structure could sterically hinder the approach of the radical initiator and subsequent trapping agents. |

Reactions in Superacidic Media and Related Acid-Catalyzed Transformations

Superacids, such as a mixture of HF and SbF₅ (fluoroantimonic acid), are extremely strong proton donors capable of protonating even weak bases like alkanes, leading to the formation of carbocations. societechimiquedefrance.frwikipedia.org The behavior of 2-bromo-1,1,1-trifluoro-3,3-dimethylbutane in a superacidic medium is expected to be complex.

Protonation of the bromine atom would enhance its leaving group ability, potentially leading to the formation of a secondary carbocation. However, the strong electron-withdrawing effect of the adjacent trifluoromethyl group would significantly destabilize this carbocation.

Alternatively, the superacid could promote the ionization of the C-Br bond, assisted by the Lewis acidic component of the superacid (e.g., SbF₅). This would also lead to the formation of the aforementioned destabilized carbocation. Due to the inherent instability of this carbocation, rapid rearrangement would be expected. A likely rearrangement pathway would involve a 1,2-methyl shift from the adjacent tert-butyl group to the electron-deficient carbon, resulting in a more stable tertiary carbocation. Subsequent reactions of this rearranged carbocation with the superacid medium or other nucleophiles present would lead to a variety of products.

Table 2: Plausible Transformation Pathways in Superacidic Media

| Superacid System | Initial Step | Intermediate Carbocation (Plausible) | Rearrangement | Final Product(s) (Hypothetical) |

| HF/SbF₅ | Protonation of Br or Lewis acid-assisted ionization | 1,1,1-trifluoro-3,3-dimethylbutan-2-yl cation | 1,2-methyl shift | Fluorinated and/or rearranged alkanes |

Intermolecular Interactions and Complexation with Lewis Acids and Bases

The electron distribution in 2-bromo-1,1,1-trifluoro-3,3-dimethylbutane makes it susceptible to interactions with both Lewis acids and Lewis bases.

The lone pairs of electrons on the bromine and fluorine atoms can act as Lewis basic sites, allowing the molecule to form adducts with Lewis acids. Strong Lewis acids, such as boron trifluoride (BF₃) or antimony pentafluoride (SbF₅), are expected to coordinate with the bromine atom, polarizing the C-Br bond and making it more susceptible to nucleophilic attack or elimination. libretexts.org The interaction with the fluorine atoms is also possible, although generally weaker. The steric bulk of the neopentyl-like group may hinder the approach of very large Lewis acids.

Conversely, the carbon atom attached to the bromine is electrophilic due to the polarization of the C-Br bond and the electron-withdrawing effect of the trifluoromethyl group. This makes it a site for attack by Lewis bases (nucleophiles). However, the significant steric hindrance provided by the tert-butyl group is expected to severely retard Sₙ2-type reactions, a known characteristic of neopentyl halides.

Table 3: Predicted Intermolecular Interactions

| Interacting Species | Site of Interaction on 2-Bromo-1,1,1-trifluoro-3,3-dimethylbutane | Type of Interaction | Expected Outcome |

| Strong Lewis Acid (e.g., SbF₅) | Bromine atom | Lewis acid-base adduct formation | Activation of the C-Br bond |

| Lewis Base (Nucleophile) | Carbon atom bonded to bromine | Nucleophilic attack | Sₙ2 reaction likely very slow due to steric hindrance |

Advanced Spectroscopic Characterization of 2 Bromo 1,1,1 Trifluoro 3,3 Dimethylbutane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, detailed information about the chemical environment, connectivity, and stereochemistry of a compound can be obtained.

Proton (¹H) NMR for Elucidating Proton Environments

The ¹H NMR spectrum of 2-Bromo-1,1,1-trifluoro-3,3-dimethylbutane is predicted to be relatively simple, owing to the high degree of symmetry in the molecule. It is expected to exhibit two distinct signals. The nine equivalent protons of the tert-butyl group (C(CH₃)₃) would appear as a sharp singlet, deshielded by the adjacent quaternary carbon. The single proton on the carbon bearing the bromine and trifluoromethyl group (-CH(Br)CF₃) would appear as a quartet due to coupling with the three fluorine atoms of the trifluoromethyl group. The chemical shift of this proton would be significantly downfield due to the electron-withdrawing effects of both the bromine and the trifluoromethyl group.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|

| ~4.5 - 5.0 | Quartet (q) | ~7-10 Hz (³JHF) | 1H | -CH(Br)CF₃ |

| ~1.2 - 1.5 | Singlet (s) | N/A | 9H | -C(CH₃)₃ |

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For 2-Bromo-1,1,1-trifluoro-3,3-dimethylbutane, four distinct carbon signals are anticipated. The carbon of the trifluoromethyl group (-CF₃) will appear as a quartet due to one-bond coupling with the three fluorine atoms. The carbon atom bonded to the bromine (-CH(Br)-) will be significantly deshielded and will also show coupling to the adjacent fluorine atoms (a quartet). The quaternary carbon of the tert-butyl group will appear as a singlet, as will the three equivalent methyl carbons.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| ~120 - 125 | Quartet (q) | ~270-280 Hz (¹JCF) | -CF₃ |

| ~55 - 65 | Quartet (q) | ~30-40 Hz (²JCF) | -CH(Br)- |

| ~35 - 45 | Singlet (s) | N/A | -C(CH₃)₃ |

| ~25 - 30 | Singlet (s) | N/A | -C(CH₃)₃ |

Fluorine-19 (¹⁹F) NMR for Trifluoromethyl Group Characterization

¹⁹F NMR is a powerful tool for characterizing fluorine-containing compounds. In the case of 2-Bromo-1,1,1-trifluoro-3,3-dimethylbutane, the three fluorine atoms of the trifluoromethyl group are chemically equivalent. They are expected to produce a single signal, which will be split into a doublet by the adjacent single proton.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| ~ -70 to -80 | Doublet (d) | ~7-10 Hz (³JHF) | -CF₃ |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

Two-dimensional (2D) NMR experiments are crucial for confirming the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would show a correlation between the proton of the -CH(Br)- group and the fluorine atoms of the -CF₃ group, confirming their three-bond coupling. No other correlations would be expected in the ¹H-¹H COSY spectrum due to the isolated nature of the proton environments.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would establish the one-bond correlations between protons and their directly attached carbons. This would show a cross-peak connecting the proton signal at ~4.5-5.0 ppm to the carbon signal at ~55-65 ppm, and the proton signal at ~1.2-1.5 ppm to the carbon signal at ~25-30 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals longer-range (typically 2-3 bond) correlations between protons and carbons. Key expected correlations for 2-Bromo-1,1,1-trifluoro-3,3-dimethylbutane would include:

A correlation between the -CH(Br)- proton and the quaternary carbon of the tert-butyl group.

Correlations between the methyl protons of the tert-butyl group and both the quaternary carbon and the -CH(Br)- carbon.

A correlation between the -CH(Br)- proton and the carbon of the trifluoromethyl group.

These 2D NMR experiments, taken together, would provide unambiguous confirmation of the molecular structure of 2-Bromo-1,1,1-trifluoro-3,3-dimethylbutane.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is invaluable for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For 2-Bromo-1,1,1-trifluoro-3,3-dimethylbutane, HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass. The presence of bromine would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

| Ion | Calculated m/z |

|---|---|

| [M(⁷⁹Br)]⁺ | 217.9918 |

| [M(⁸¹Br)]⁺ | 219.9897 |

Fragmentation Pathways and Mechanistic Interpretations

Mass spectrometry provides critical information about a molecule's structure by analyzing the mass-to-charge ratio of its ions and fragment ions. The fragmentation of 2-Bromo-1,1,1-trifluoro-3,3-dimethylbutane in a mass spectrometer is expected to follow predictable pathways based on the stability of the resulting carbocations and neutral losses.

The presence of bromine is a key factor in the mass spectrum, as it consists of two major isotopes, 79Br and 81Br, in nearly a 1:1 ratio. docbrown.info This results in characteristic M+2 isotope patterns for any fragment containing a bromine atom.

Key expected fragmentation pathways include:

Alpha-Cleavage: The bond between the carbon bearing the bromine and the quaternary carbon is susceptible to cleavage. This can lead to the formation of a stable tert-butyl cation ([C(CH₃)₃]⁺) with a mass-to-charge ratio (m/z) of 57. This is often a dominant peak in the mass spectra of compounds containing a tert-butyl group.

Loss of a Bromine Radical: The parent molecular ion can undergo homolytic cleavage to lose a bromine radical (•Br), resulting in a [M-Br]⁺ fragment.

Loss of a Methyl Radical: Cleavage of a methyl group from the tert-butyl moiety can lead to the formation of an [M-CH₃]⁺ ion.

Rearrangement Reactions: More complex fragmentation patterns can arise from rearrangements, such as the loss of neutral molecules like HBr or trifluoromethane (B1200692) (CHF₃).

A plausible fragmentation mechanism involves the initial ionization of the molecule, followed by cleavage of the C-Br bond or the C-C bond adjacent to the bromine atom. The stability of the resulting carbocations will largely dictate the relative abundance of the observed fragment ions. For instance, the formation of the tert-butyl cation is highly favored due to its tertiary nature and the positive inductive effect of the three methyl groups.

Table 1: Predicted Major Fragment Ions of 2-Bromo-1,1,1-trifluoro-3,3-dimethylbutane

| m/z | Proposed Fragment Ion | Formation Pathway |

| 235/237 | [C₆H₁₀BrF₃]⁺ | Molecular Ion |

| 155 | [C₆H₁₀F₃]⁺ | Loss of •Br |

| 57 | [C(CH₃)₃]⁺ | Alpha-cleavage |

Note: The table presents predicted values. Actual experimental data may show additional fragments and varying intensities.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for separating and identifying components within a mixture. In the context of 2-Bromo-1,1,1-trifluoro-3,3-dimethylbutane, GC-MS would be invaluable for several analytical applications:

Purity Assessment: GC can effectively separate the target compound from any starting materials, byproducts, or impurities present in a sample. The retention time in the gas chromatogram provides a characteristic identifier for the compound under specific chromatographic conditions.

Isomer Separation: If structural isomers of 2-Bromo-1,1,1-trifluoro-3,3-dimethylbutane are present, the gas chromatographic column can often separate them based on differences in their boiling points and interactions with the stationary phase.

Trace Analysis: The high sensitivity of the mass spectrometer as a detector allows for the detection and identification of even minute quantities of the compound in complex matrices.

The mass spectrometer provides definitive identification of the eluting peaks from the GC column by generating a mass spectrum for each component. This combination of separation and detection makes GC-MS an essential tool for quality control and reaction monitoring in the synthesis and application of 2-Bromo-1,1,1-trifluoro-3,3-dimethylbutane.

Vibrational Spectroscopy (Infrared (IR) and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of 2-Bromo-1,1,1-trifluoro-3,3-dimethylbutane is expected to show characteristic absorption bands corresponding to the vibrations of its various bonds.

C-H Stretching: Strong absorptions in the 2950-2850 cm⁻¹ region are characteristic of the C-H stretching vibrations of the methyl groups.

C-F Stretching: The C-F bonds will give rise to very strong and distinct absorption bands, typically in the 1350-1000 cm⁻¹ region. The trifluoromethyl (CF₃) group often shows multiple strong bands in this area.

C-Br Stretching: The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.

CH₃ Bending: The bending vibrations of the methyl groups will be observed around 1470-1450 cm⁻¹ (asymmetric) and 1380-1370 cm⁻¹ (symmetric). The characteristic "tert-butyl split" may be observed in the symmetric bending region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While C-F stretches are strong in the IR, C-C and C-Br bonds often produce more intense signals in the Raman spectrum.

C-C Stretching: The stretching vibrations of the carbon-carbon single bonds will be visible in the Raman spectrum.

Symmetric CF₃ Stretching: The symmetric stretching mode of the CF₃ group is often strong in the Raman spectrum.

C-Br Stretching: The C-Br stretch will also be observable in the Raman spectrum.

Table 2: Expected Vibrational Frequencies for 2-Bromo-1,1,1-trifluoro-3,3-dimethylbutane

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| C-H Stretch | 2950-2850 (strong) | 2950-2850 (strong) |

| CH₃ Bend | 1470-1450, 1380-1370 (medium) | 1470-1450, 1380-1370 (weak) |

| C-F Stretch | 1350-1000 (very strong) | 1350-1000 (medium) |

| C-Br Stretch | 600-500 (medium) | 600-500 (strong) |

Note: These are general ranges and the exact frequencies will be specific to the molecule.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereoisomeric Analysis (if applicable)

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), are used to study chiral molecules. Chirality arises from the presence of a stereocenter, typically a carbon atom bonded to four different substituents.

In the case of 2-Bromo-1,1,1-trifluoro-3,3-dimethylbutane, the carbon atom bonded to the bromine atom is also attached to a hydrogen atom, a trifluoromethyl group (CF₃), and a tert-butyl group (C(CH₃)₃). Since all four of these substituents are different, this carbon atom is a stereocenter. Therefore, 2-Bromo-1,1,1-trifluoro-3,3-dimethylbutane exists as a pair of enantiomers: (R)-2-Bromo-1,1,1-trifluoro-3,3-dimethylbutane and (S)-2-Bromo-1,1,1-trifluoro-3,3-dimethylbutane.

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. dtu.dk Enantiomers will produce mirror-image ECD spectra. A positive or negative Cotton effect in the ECD spectrum at a specific wavelength can be used to determine the absolute configuration of a particular enantiomer, often through comparison with theoretical calculations. researchgate.net

Therefore, ECD would be a crucial technique for:

Distinguishing between the (R) and (S) enantiomers.

Determining the enantiomeric excess (ee) of a non-racemic mixture.

Assigning the absolute configuration of a purified enantiomer.

The application of ECD would be essential for any stereoselective synthesis or application of 2-Bromo-1,1,1-trifluoro-3,3-dimethylbutane where the specific stereochemistry is important.

Computational and Theoretical Studies of 2 Bromo 1,1,1 Trifluoro 3,3 Dimethylbutane

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

The first step in most computational studies is to find the most stable three-dimensional arrangement of atoms, known as the optimized geometry. For a flexible molecule like 2-bromo-1,1,1-trifluoro-3,3-dimethylbutane, this involves a conformational analysis to identify the lowest energy conformers (rotamers) that arise from rotation around single bonds, primarily the C2-C3 bond.

The rotation around the central carbon-carbon bond gives rise to different staggered and eclipsed conformations. Due to the significant steric bulk of the tert-butyl group and the trifluoromethyl group, steric hindrance plays a major role in determining the relative stability of these conformers. The staggered conformations are energy minima, while the eclipsed conformations represent energy maxima. The most stable conformer would be the one that minimizes the repulsion between the largest groups. In this case, an "anti" arrangement where the bromine atom and the tert-butyl group are positioned 180° apart would be predicted to be the global minimum.

Table 1: Predicted Relative Energies of C2-C3 Rotamers

| Dihedral Angle (Br-C2-C3-C(CH₃)₃) | Conformation | Relative Energy (kcal/mol) | Key Interaction |

|---|---|---|---|

| ~60° | Gauche | Higher Energy Minimum | Steric repulsion between Br and t-butyl |

| 180° | Anti | 0 (Global Minimum) | Minimized steric repulsion |

| 0°, 120°, 240° | Eclipsed | Energy Maxima | Significant steric and torsional strain |

Once the geometry is optimized, the nature of the chemical bonds can be analyzed in detail. The Carbon-Bromine (C-Br) bond is of particular interest due to its role in the molecule's reactivity.

Quantum Theory of Atoms in Molecules (QTAIM) analysis examines the topology of the electron density to characterize chemical bonds. For the C-Br bond in haloalkanes, QTAIM analysis typically reveals a low electron density (ρ(r)) and a positive Laplacian of the electron density (∇²ρ(r)) at the bond critical point. researchgate.net This signature indicates a "closed-shell" interaction, characteristic of a polar covalent bond with significant ionic character, where electron density is depleted in the bonding region and concentrated on the individual atomic basins. researchgate.net

Natural Bond Orbital (NBO) analysis provides a picture of bonding in terms of localized orbitals. This analysis can quantify the polarity of the C-Br bond by examining the charges on the carbon and bromine atoms. Furthermore, NBO reveals hyperconjugative interactions that contribute to the molecule's stability. A key interaction would be the donation of electron density from the adjacent C-C and C-H sigma (σ) bonding orbitals into the C-Br sigma-antibonding (σ) orbital. This σ → σ interaction weakens the C-Br bond and is crucial for understanding its reactivity in substitution reactions.

Table 2: Typical QTAIM and NBO Parameters for a C-Br Bond

| Analysis Method | Parameter | Typical Value (a.u.) | Interpretation |

|---|---|---|---|

| QTAIM | Electron Density at BCP (ρ(r)) | Low (~0.1-0.2) | Depletion of charge in the bond region. researchgate.net |

| Laplacian of Electron Density (∇²ρ(r)) | Positive | Closed-shell interaction, ionic character. researchgate.net | |

| NBO | Natural Charge on Br | Negative | High electronegativity of bromine. |

| Natural Charge on C | Positive | Electrophilic carbon center. | |

| σ(C-H) → σ*(C-Br) Interaction Energy | ~1-3 kcal/mol | Hyperconjugation weakening the C-Br bond. |

Computational chemistry is extensively used to model reaction mechanisms. As a sterically hindered secondary haloalkane, 2-bromo-1,1,1-trifluoro-3,3-dimethylbutane is expected to undergo nucleophilic substitution primarily through an Sₙ1 mechanism. crunchchemistry.co.ukstudymind.co.uk This is a two-step process that can be modeled to determine its energetic profile.

Step 1: Formation of a Carbocation. The rate-determining step is the cleavage of the C-Br bond to form a secondary carbocation intermediate and a bromide ion. studymind.co.uk Computational methods are used to locate the transition state for this bond-breaking event. The calculation yields the activation energy (ΔG‡), which is the energy barrier that must be overcome for the reaction to proceed. The presence of the electron-withdrawing trifluoromethyl group would likely have a destabilizing effect on the adjacent carbocation, potentially increasing the activation energy compared to a non-fluorinated analogue.

Step 2: Nucleophilic Attack. The nucleophile rapidly attacks the planar carbocation intermediate. Since the attack can occur from either face of the carbocation, a racemic or near-racemic mixture of products is expected if the carbon is chiral.

Modeling provides the geometries of the reactant, transition state, intermediate, and product, allowing for a complete mapping of the reaction energy surface.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Quantum chemical calculations can accurately predict various spectroscopic parameters, which is invaluable for structure elucidation. Methods like the Gauge-Independent Atomic Orbital (GIAO) approach are commonly used within a DFT framework to calculate NMR chemical shifts. researchgate.net

For 2-bromo-1,1,1-trifluoro-3,3-dimethylbutane, predicting the ¹³C, ¹H, and ¹⁹F NMR spectra would be a primary application. ¹⁹F NMR is particularly sensitive to the electronic environment. mdpi.com Computational studies on other fluorinated organic molecules have shown that certain DFT functionals, such as BHandHLYP, often provide excellent agreement between calculated and experimental ¹⁹F chemical shifts. mdpi.comresearchgate.net The calculations would predict distinct signals for the nine equivalent protons of the tert-butyl group, the single proton on the bromine-bearing carbon, and a single signal for the three equivalent fluorine atoms of the trifluoromethyl group.

Table 3: Hypothetical Predicted vs. Expected NMR Chemical Shifts (ppm)

| Nucleus | Group | Predicted Chemical Shift (ppm) | Method Example |

|---|---|---|---|

| ¹H | -C(CH₃)₃ | ~1.1 | GIAO-B3LYP/6-311+G(d,p) |

| -CHBr- | ~4.0 - 4.5 | GIAO-B3LYP/6-311+G(d,p) | |

| ¹³C | -C(CH₃)₃ | ~35 | GIAO-B3LYP/6-311+G(d,p) |

| -C(CH₃)₃ | ~30 | GIAO-B3LYP/6-311+G(d,p) | |

| -CHBr- | ~60 - 70 | GIAO-B3LYP/6-311+G(d,p) | |

| -CF₃ | ~125 (quartet) | GIAO-B3LYP/6-311+G(d,p) | |

| ¹⁹F | -CF₃ | ~ -70 | GIAO-BHandHLYP/aug-cc-pVTZ |

Molecular Dynamics Simulations for Understanding Reactive Intermediates and Solvent Effects

While quantum mechanics excels at describing the electronic structure of single molecules, Molecular Dynamics (MD) simulations are used to model the behavior of molecules over time, including their interactions with surrounding solvent molecules. acs.org

For the Sₙ1 reaction of 2-bromo-1,1,1-trifluoro-3,3-dimethylbutane, MD simulations are crucial for understanding the role of the solvent. The rate of an Sₙ1 reaction is highly dependent on the ability of the solvent to stabilize the carbocation intermediate and the leaving group. quora.comlibretexts.org

MD simulations would typically model the carbocation intermediate in a box filled with solvent molecules (e.g., water, methanol, or a polar aprotic solvent like acetone). The simulation tracks the trajectories of all atoms over time, revealing how solvent molecules arrange themselves to solvate the charged species. By analyzing these trajectories, one can calculate important thermodynamic properties like the free energy of solvation. Such simulations would demonstrate that polar protic solvents effectively stabilize the carbocation through strong dipole-ion interactions and hydrogen bonding, thereby lowering the activation energy of the reaction and accelerating the Sₙ1 pathway. quora.com

Quantitative Structure-Reactivity Relationship (QSRR) Modeling for Haloalkane Systems

Quantitative Structure-Reactivity Relationship (QSRR) modeling is a statistical approach used to correlate the chemical structure of a series of compounds with their reactivity. nih.gov A QSRR model could be developed for a set of haloalkanes, including 2-bromo-1,1,1-trifluoro-3,3-dimethylbutane, to predict their rate constants in, for example, nucleophilic substitution reactions.

The process involves calculating a variety of molecular descriptors for each molecule in the set. These descriptors are numerical representations of the molecule's structural, electronic, or physicochemical properties. A mathematical model, often derived using multiple linear regression or machine learning algorithms, is then built to link these descriptors to the experimentally measured reactivity. nih.govresearchgate.net

Once validated, such a model could be used to predict the reactivity of new or un-tested haloalkanes based solely on their calculated molecular structure.

A comprehensive search for scientific and technical information on the chemical compound 2-Bromo-1,1,1-trifluoro-3,3-dimethylbutane has yielded no specific data regarding its role in advanced organic synthesis or materials science. There is a notable lack of published research, patents, or technical documentation detailing the synthesis, properties, or applications of this particular molecule.

Therefore, it is not possible to provide a detailed and scientifically accurate article on "2-Bromo-1,1,1-trifluoro-3,3-dimethylbutane" that adheres to the requested outline. The required information for the specified sections and subsections—its use as a precursor for highly functionalized organic molecules, a building block for novel fluorinated compounds, its application in chiral pool synthesis, its integration into polymer architectures, and its contributions to green chemistry—is not available in the public domain.

While information exists for structurally related but distinct compounds, such as other brominated and fluorinated alkanes, extrapolating this data to "2-Bromo-1,1,1-trifluoro-3,3-dimethylbutane" would be speculative and would not meet the standard of scientific accuracy. The unique substitution pattern of a bromo and a trifluoromethyl group on a neopentyl-like scaffold would likely impart specific reactivity and properties that cannot be reliably inferred from other molecules.

Until research on "2-Bromo-1,1,1-trifluoro-3,3-dimethylbutane" is conducted and published, a fact-based article on its applications in advanced organic synthesis and materials science cannot be generated.

Environmental Fate and Degradation Pathways of 2 Bromo 1,1,1 Trifluoro 3,3 Dimethylbutane and Analogues

Atmospheric Chemistry and Photodegradation Mechanisms of Halogenated Hydrocarbons

The atmospheric fate of halogenated hydrocarbons is primarily governed by their reaction with photochemically generated oxidants and, to a lesser extent, by direct photolysis. researchgate.net For alkanes, the principal removal mechanism in the troposphere is reaction with the hydroxyl (OH) radical. dcu.ie The rate of this reaction is highly dependent on the presence and nature of carbon-hydrogen (C-H) bonds within the molecule.

The atmospheric oxidation of an alkane is initiated by the abstraction of a hydrogen atom by an OH radical, which is followed by the addition of molecular oxygen (O₂) to form a peroxyl radical. copernicus.org In the presence of nitrogen oxides (NOx), these radicals can be converted to alkoxy radicals or organonitrates. copernicus.org The structure of the alkane, including the degree and position of branching, plays a significant role in its atmospheric reactivity and the products formed. copernicus.org For instance, the presence of tertiary C-H bonds, such as the one in 2-Bromo-1,1,1-trifluoro-3,3-dimethylbutane, typically leads to faster hydrogen abstraction compared to primary or secondary C-H bonds.

The presence of halogen atoms also influences atmospheric lifetime. Fluorine atoms attached to a carbon atom tend to strengthen adjacent C-H bonds, making them less susceptible to OH radical attack. Conversely, the carbon-bromine (C-Br) bond is relatively weak and can be susceptible to photolysis by solar radiation, although this process is generally more significant for compounds with multiple bromine or iodine atoms. wikipedia.org Halogenated compounds that are resistant to degradation in the troposphere can be transported to the stratosphere, where they may contribute to ozone depletion. dcu.iewikipedia.org However, the presence of C-H bonds in 2-Bromo-1,1,1-trifluoro-3,3-dimethylbutane suggests that its primary sink will be through reaction with OH radicals in the troposphere, limiting its ozone depletion potential.

Hydrolytic Stability and Transformation in Aqueous Environments

Hydrolysis is a key transformation pathway for halogenated alkanes in aqueous environments, involving the nucleophilic substitution of a halogen atom by a water molecule or hydroxide (B78521) ion to form an alcohol. wikipedia.orgstudysmarter.co.uk The rate of hydrolysis is critically dependent on the nature of the halogen, the structure of the alkyl group, and environmental conditions such as pH and temperature. epa.govresearchgate.net

The reactivity of haloalkanes in hydrolysis reactions is inversely related to the carbon-halogen bond strength. vaia.com Bonds to halogens weaken down the group in the periodic table, leading to a general reactivity order of R-I > R-Br > R-Cl > R-F. vaia.com Therefore, bromoalkanes like 2-Bromo-1,1,1-trifluoro-3,3-dimethylbutane are expected to be more susceptible to hydrolysis than their chloro- or fluoro- analogues.

The structure of the alkyl group also plays a crucial role. Tertiary haloalkanes typically undergo hydrolysis more rapidly than primary or secondary ones. savemyexams.com 2-Bromo-1,1,1-trifluoro-3,3-dimethylbutane is a tertiary haloalkane, as the carbon atom bonded to the bromine is also bonded to three other carbon atoms (one from the trifluoromethyl group and two from the tert-butyl group). This structure favors a carbocation intermediate, characteristic of an SN1 reaction mechanism, which generally proceeds faster in polar, protic solvents like water. However, some highly fluorinated and branched compounds can exhibit significant hydrolytic stability. For example, a study on 2-Bromo-3,3,3-trifluoropropene showed it to be hydrolytically stable under acidic, neutral, and basic conditions, with a half-life greater than one year at 25°C. regulations.gov The bulky tert-butyl and trifluoromethyl groups in 2-Bromo-1,1,1-trifluoro-3,3-dimethylbutane could sterically hinder the approach of a nucleophile, potentially slowing the rate of hydrolysis compared to less hindered tertiary haloalkanes.

Table 1: Carbon-Halogen Bond Enthalpies

| Bond | Bond Enthalpy (kJ/mol) |

|---|---|

| C-F | 485 |

| C-Cl | 327 |

| C-Br | 285 |

| C-I | 213 |

Microbial Degradation and Biotransformation Studies of Branched Haloalkanes

Microbial degradation is a critical process determining the environmental fate of many organic pollutants, including halogenated hydrocarbons. nih.govnih.gov Microorganisms have evolved a diverse array of enzymes, such as dehalogenases, that can cleave carbon-halogen bonds. mdpi.comnih.govnih.gov These enzymatic reactions can occur under both aerobic and anaerobic conditions.

The biodegradation of haloalkanes can be initiated by several enzymatic mechanisms, including hydrolytic dehalogenation, where a haloalkane dehalogenase replaces the halogen with a hydroxyl group from water. mdpi.com Another pathway is oxidative degradation, often mediated by monooxygenase or dioxygenase enzymes, which incorporate oxygen into the molecule, facilitating subsequent dehalogenation and ring cleavage in the case of cyclic compounds. google.comnih.gov

The structure of a haloalkane, particularly branching and the type of halogenation, significantly influences its susceptibility to microbial attack. Highly branched structures, like that of 2-Bromo-1,1,1-trifluoro-3,3-dimethylbutane, can be more recalcitrant to degradation than their linear counterparts due to steric hindrance at the site of enzymatic attack. The presence of multiple fluorine atoms can also increase resistance to biodegradation.

However, studies have shown that microbial consortia are capable of degrading brominated and branched compounds. For example, aerobic biodegradation of the brominated flame retardant tribromoneopentylalcohol (TBNPA), a structurally related branched compound, has been observed to be rapid, with complete debromination occurring within days. nih.gov This degradation was proposed to begin with an oxidative step involving the abstraction of a hydrogen atom. nih.gov Similarly, a consortium of four bacterial strains was shown to completely degrade TBNPA and its analogue dibromoneopentyl glycol (DBNPG) when provided with an additional carbon source. mdpi.com This suggests that co-metabolism may be a viable pathway for the degradation of complex haloalkanes like 2-Bromo-1,1,1-trifluoro-3,3-dimethylbutane.

Sorption and Mobility Characteristics in Environmental Compartments

The transport and distribution of organic compounds in the environment are heavily influenced by their tendency to sorb to soil, sediment, and sludge. This behavior is primarily governed by the compound's hydrophobicity and its affinity for the organic carbon fraction of the solid matrix. A key parameter used to describe this partitioning is the soil organic carbon-water (B12546825) partitioning coefficient (Koc). itrcweb.org

Compounds with high Koc values are more likely to be retained in soil and are less mobile in aqueous systems. itrcweb.org Halogenated hydrocarbons are generally nonpolar and thus tend to have low water solubility and a preference for partitioning into organic phases. ncert.nic.in Consequently, they often exhibit moderate to high sorption potential.

Table 2: Representative Soil Organic Carbon-Water Partitioning Coefficients (Koc) for Related Compounds

| Compound | Log Koc (L/kg) |

|---|---|

| Carbon Tetrachloride | 2.00 |

| 1,2-Dichloroethane | 1.44 |

| Trichloroethylene | 2.11 |

| Tetrachloroethylene | 2.42 |

| Hexachloroethane | 3.20 |

Identification and Characterization of Environmental Transformation Products

The degradation of 2-Bromo-1,1,1-trifluoro-3,3-dimethylbutane through the pathways described above would lead to the formation of various transformation products.

Atmospheric Degradation: The initial reaction with OH radicals would produce a carbon-centered radical. Subsequent reactions with O₂ and NOx would likely lead to the formation of 1,1,1-trifluoro-3,3-dimethyl-2-butanone and other carbonyl compounds. Further oxidation could break the carbon skeleton, potentially yielding smaller molecules like trifluoroacetic acid , which is known to be a persistent atmospheric degradation product of many hydrofluorocarbons. nih.gov The bromine atom would be released as a bromine radical (Br•), which can participate in atmospheric ozone chemistry.

Aqueous Hydrolysis: The most direct transformation product from hydrolysis would be the substitution of the bromine atom with a hydroxyl group. This would result in the formation of 1,1,1-trifluoro-3,3-dimethylbutan-2-ol and a bromide ion (Br⁻). wikipedia.org

Microbial Biotransformation: The products of microbial degradation can be diverse. If the initial step is hydrolytic, the product would be the same as in aqueous hydrolysis: 1,1,1-trifluoro-3,3-dimethylbutan-2-ol . This alcohol could then be further oxidized by microbial enzymes. If an oxidative pathway initiates the degradation, a range of hydroxylated intermediates could be formed. Complete mineralization, the ultimate goal of bioremediation, would convert the organic compound entirely to carbon dioxide (CO₂), water (H₂O), bromide (Br⁻), and fluoride (B91410) (F⁻) ions. google.com However, incomplete degradation could lead to the accumulation of metabolic intermediates, such as fluorinated organic acids. nih.gov

Future Research Directions and Emerging Opportunities

Development of More Efficient and Atom-Economical Synthetic Routes

Furthermore, the development of novel reagents and catalytic systems for the introduction of the trifluoromethyl group is a continuous area of interest. While various trifluoromethylating agents are known, their application to sterically congested substrates can be challenging. Research into more reactive and selective trifluoromethyl sources will be crucial. The principles of green chemistry will also guide future synthetic designs, favoring the use of non-toxic reagents, renewable feedstocks, and energy-efficient reaction conditions. researchgate.net

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Late-stage C-H Bromination | Direct, fewer steps, higher atom economy | Development of selective catalysts for hindered alkanes |

| Catalytic Trifluoromethylation | Access to a wide range of fluorinated compounds | Design of highly reactive and selective trifluoromethylating agents |

| Flow Chemistry Synthesis | Improved safety, scalability, and reaction control | Optimization of flow reactors for gas-liquid reactions and handling of hazardous reagents |

Exploration of Unconventional Catalytic Transformations

The reactivity of 2-bromo-1,1,1-trifluoro-3,3-dimethylbutane is largely unexplored, particularly concerning catalytic transformations beyond standard nucleophilic substitutions. The presence of the electron-withdrawing trifluoromethyl group and the bulky tert-butyl group can lead to unique reactivity patterns. Future research should investigate unconventional catalytic methods to forge new bonds at the bromine-bearing carbon.

Photoredox catalysis, for example, offers a powerful tool for the generation of radical intermediates under mild conditions. nih.gov The single-electron reduction of the carbon-bromine bond in 2-bromo-1,1,1-trifluoro-3,3-dimethylbutane could generate a tertiary radical, which could then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Similarly, transition-metal catalysis, particularly with nickel and palladium, has shown great promise in the cross-coupling of challenging alkyl halides. researchgate.net The development of tailored ligand systems will be critical to overcome the steric hindrance and promote efficient catalysis.

| Catalytic Approach | Potential Transformations | Anticipated Challenges |

| Photoredox Catalysis | C-C and C-heteroatom bond formation via radical intermediates | Control of stereoselectivity, potential for side reactions |

| Transition-Metal Cross-Coupling | Suzuki, Negishi, and Buchwald-Hartwig type couplings | Catalyst inhibition due to steric hindrance, β-hydride elimination |

| Dual Catalysis | Combining different catalytic modes for novel reactivity | Matching catalyst compatibility and reaction kinetics |

Application of Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring

Understanding the kinetics and mechanisms of reactions involving 2-bromo-1,1,1-trifluoro-3,3-dimethylbutane is essential for optimizing existing synthetic methods and discovering new transformations. The fluorine-19 (¹⁹F) nucleus provides a sensitive spectroscopic handle for monitoring the fate of the trifluoromethyl group in real-time. numberanalytics.comnumberanalytics.com Future research should leverage advanced NMR techniques for in-situ reaction monitoring.

By following the changes in the ¹⁹F NMR spectrum, researchers can gain valuable insights into reaction rates, the formation of intermediates, and the presence of side products. magritek.com This information is crucial for optimizing reaction parameters such as temperature, pressure, and catalyst loading. Furthermore, the coupling of in-situ NMR with other analytical techniques, such as infrared (IR) spectroscopy and mass spectrometry, can provide a more comprehensive picture of the reaction dynamics.

| Spectroscopic Technique | Information Gained | Application in Research |

| In-situ ¹⁹F NMR | Reaction kinetics, intermediate formation, product distribution | Optimization of synthetic routes, mechanistic studies |

| In-situ IR Spectroscopy | Monitoring of functional group transformations | Complementary information to NMR, suitable for rapid screening |

| Stopped-Flow Spectroscopy | Characterization of transient intermediates | Elucidation of reaction mechanisms |

High-Throughput Screening for Novel Reactivity Patterns and Discovery

The vast chemical space of potential reactants and catalysts for transformations of 2-bromo-1,1,1-trifluoro-3,3-dimethylbutane makes traditional one-by-one experimentation inefficient. High-throughput screening (HTS) offers a powerful platform for the rapid discovery of new reactions and the optimization of reaction conditions. sigmaaldrich.comunchainedlabs.com Future research should employ HTS methodologies to explore the reactivity of this and other hindered halogenated alkanes.

Miniaturized reaction arrays can be used to screen hundreds or even thousands of different reaction conditions in parallel. scienceintheclassroom.org By varying catalysts, ligands, solvents, and other parameters, researchers can quickly identify promising "hits" for further investigation. The development of rapid and sensitive analytical methods, such as mass spectrometry and fluorescence-based assays, is crucial for the efficient analysis of HTS experiments.

| HTS Workflow Step | Key Considerations | Enabling Technologies |

| Library Design | Diverse selection of catalysts, ligands, and reagents | Computational chemistry for virtual screening |

| Reaction Execution | Miniaturization and automation | Robotic liquid handlers, microreactors |

| Analysis and "Hit" Identification | Rapid and sensitive detection of product formation | High-throughput mass spectrometry, optical plate readers |

Advanced Theoretical Predictions and Experimental Validation of Undiscovered Reactivity

Computational chemistry provides a powerful tool for predicting the reactivity of molecules and for guiding experimental design. Density Functional Theory (DFT) calculations can be used to model the structures of reactants, transition states, and products, providing insights into reaction mechanisms and activation energies. researchgate.net Future research should utilize advanced theoretical methods to explore the undiscovered reactivity of 2-bromo-1,1,1-trifluoro-3,3-dimethylbutane.

For example, computational studies can predict the feasibility of various catalytic cycles, identify potential side reactions, and explain the origins of selectivity. acs.org These theoretical predictions can then be used to design targeted experiments to validate the computational models and discover new chemical transformations. The synergy between theoretical and experimental approaches will be crucial for accelerating the pace of discovery in this area.

| Computational Method | Predicted Properties | Experimental Validation |

| Density Functional Theory (DFT) | Reaction energies, activation barriers, molecular orbitals | Kinetic studies, product analysis |

| Molecular Dynamics (MD) | Conformational analysis, solvent effects | Spectroscopic studies, kinetic isotope effects |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-catalyzed reactions | In vitro assays, structural biology |

Multiscale Modeling for Understanding Complex Chemical Processes Involving Halogenated Alkanes

Many chemical processes involving halogenated alkanes are complex, involving multiple length and time scales. Multiscale modeling, which combines different computational methods to describe different aspects of a system, offers a powerful approach to understanding these complex processes. ucl.ac.uk Future research should apply multiscale modeling techniques to investigate the synthesis and reactivity of 2-bromo-1,1,1-trifluoro-3,3-dimethylbutane.

| Modeling Scale | Phenomena Described | Computational Approach |

| Quantum Mechanical (QM) | Bond breaking and formation, electronic structure | Density Functional Theory (DFT) |

| Molecular Mechanical (MM) | Molecular conformations, intermolecular interactions | Force fields |

| Continuum | Solvent effects, mass transport, heat transfer | Computational Fluid Dynamics (CFD) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.